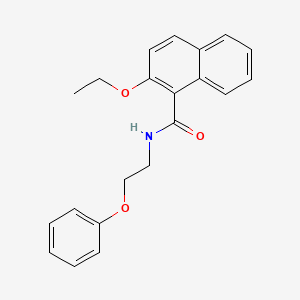

2-ethoxy-N-(2-phenoxyethyl)-1-naphthamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

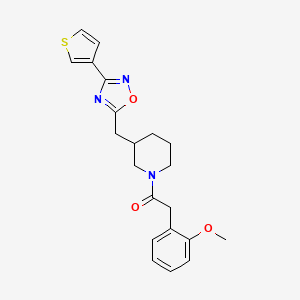

The compound "2-ethoxy-N-(2-phenoxyethyl)-1-naphthamide" is a chemically synthesized molecule that likely contains a naphthalene ring system, which is a common structure in many organic compounds. The naphthalene core is modified with an ethoxy group at the first position and a phenoxyethylamide moiety at the second position. This structure suggests that the compound could have interesting chemical and physical properties, and potentially, biological activity.

Synthesis Analysis

The synthesis of related naphthalene derivatives has been reported in the literature. For instance, a method for the synthesis of complex 2-hydroxy-1-naphthoic acids was described, which could be a starting point for further functionalization to obtain compounds like this compound . Another relevant synthesis is the preparation of 2-(6-methoxy-2-naphthyl)propenoic acid, which demonstrates the feasibility of introducing substituents onto the naphthalene ring . Additionally, the synthesis of multisubstituted 1-naphthoic acids via Ru-catalyzed C-H activation indicates the possibility of diverse functionalization patterns on the naphthalene core . These methods could potentially be adapted to synthesize the compound .

Molecular Structure Analysis

Chemical Reactions Analysis

The provided papers do not specifically mention the chemical reactions of "this compound." However, the synthesis of related compounds involves various chemical reactions such as olefination, oxidative cyclization , Pd-catalyzed ethynylation, and carbonylation , as well as Ru-catalyzed C-H activation . These reactions are indicative of the types of chemical transformations that could be applied to synthesize and modify the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of "this compound" would likely include its melting point, boiling point, solubility in various solvents, and stability under different conditions. The presence of the ethoxy and phenoxyethylamide groups could affect the compound's hydrogen bonding capability, polarity, and overall reactivity. The papers provided do not offer specific data on these properties for the compound , but they do provide insights into the synthesis and characterization of structurally related naphthalene derivatives .

Applications De Recherche Scientifique

Interaction with Bovine Serum Albumin

The interaction of certain naphthalene derivatives with Bovine Serum Albumin (BSA) has been studied to understand their binding constants and the mode of quenching. While 2-ethoxy-N-(2-phenoxyethyl)-1-naphthamide specifically wasn't mentioned, related compounds were examined for fluorescence spectral data, suggesting potential biomedical imaging or drug delivery applications due to their interaction with proteins (Ghosh, Rathi, & Arora, 2016).

Environmental Degradation Pathways

Research into the degradation pathways of phenanthrene by Nocardioides sp. strain KP7 included studies on 1-hydroxy-2-naphthoate, a compound structurally similar to this compound. These studies highlight the environmental fate and biodegradation processes of naphthalene derivatives, which could inform environmental remediation efforts (Adachi, Iwabuchi, Sano, & Harayama, 1999).

Novel Protecting Groups in Organic Synthesis

The development of 2-naphthylmethoxymethyl (NAPOM) as a protecting group for hydroxy and mercapto groups indicates the utility of naphthalene derivatives in synthetic chemistry. This research shows the potential for this compound and similar compounds to serve as intermediates or protective groups in the synthesis of complex molecules (Sato, Oishi, & Torikai, 2015).

Photoreactions in Solvents

The study of photoreactions of 1-(2-naphthoyl)aziridine in various solvents, resulting in compounds such as N-(2-phenoxyethyl)-2-naphthamide, highlights the role of naphthalene derivatives in photochemistry. This research could influence the development of photo-responsive materials or photodynamic therapy agents (Nishimoto, Izukawa, & Kagiya, 1982).

Synthetic Ionophores

Research into synthetic carboxylic ionophores containing naphthylene groups, including compounds related to this compound, demonstrates their application in creating selective ion channels or sensors. This could have implications for biotechnology and pharmaceutical development (Chikaraishi-Kasuga et al., 1997).

Propriétés

IUPAC Name |

2-ethoxy-N-(2-phenoxyethyl)naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO3/c1-2-24-19-13-12-16-8-6-7-11-18(16)20(19)21(23)22-14-15-25-17-9-4-3-5-10-17/h3-13H,2,14-15H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCDRUDOVXWAXJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCCOC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1,2]Thiazolo[5,4-c]pyridine-3-carbonitrile](/img/structure/B2505240.png)

![5-[5-(2-chloro-6-methoxyquinolin-3-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B2505243.png)

![[4-(1,1-Difluoroethyl)oxan-4-yl]methyl trifluoromethanesulfonate](/img/structure/B2505250.png)

![4-(diethylsulfamoyl)-N-[[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2505252.png)

![2-ethoxy-N-[(E)-1-(methylsulfanyl)-2-nitroethenyl]aniline](/img/structure/B2505257.png)

![Methyl 2-(8-butyl-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl)propanoate](/img/structure/B2505259.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[3-(propan-2-yl)phenoxy]acetamide](/img/structure/B2505261.png)

![4-Azido-2-azabicyclo[2.1.1]hexane;hydrochloride](/img/structure/B2505262.png)